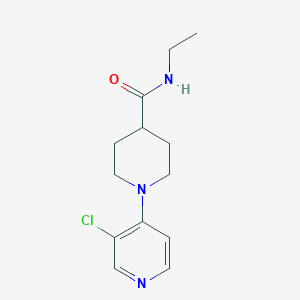![molecular formula C13H18ClN3O B7584382 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as CDP, is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a synthetic compound that belongs to the class of benzodiazepines and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with GABA receptors, which are responsible for the regulation of neuronal excitability. This compound binds to the benzodiazepine site of the GABA receptor, leading to an increase in the affinity of GABA for the receptor. This results in the potentiation of GABAergic neurotransmission, leading to the anxiolytic, sedative, and anticonvulsant effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to modulate the activity of GABA receptors, leading to the potentiation of GABAergic neurotransmission. Additionally, this compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA receptors. Additionally, this compound has been found to exhibit a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of this compound include its high cost, limited availability, and potential for abuse.
未来方向
The potential applications of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one in various fields make it a promising candidate for future research. Some of the future directions for this compound research include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of neurodegenerative disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the safety and toxicity of this compound need to be thoroughly investigated to ensure its safe use in scientific research.
In conclusion, this compound is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique biochemical and physiological effects, mechanism of action, and potential applications make it a promising candidate for future research.
合成方法
The synthesis of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the reaction of 3-chloropyridine-4-carboxaldehyde with 1,4-diazepane in the presence of propan-1-one. The reaction is carried out under controlled conditions and requires specialized equipment and expertise. The purity and yield of the final product depend on various factors such as the reaction conditions, reactant ratios, and purification methods.
科学研究应用
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, where it has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.
属性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-3-6-16(8-9-17)12-4-5-15-10-11(12)14/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFRRRUKERQXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
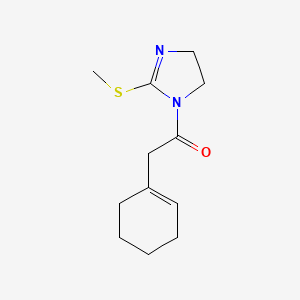
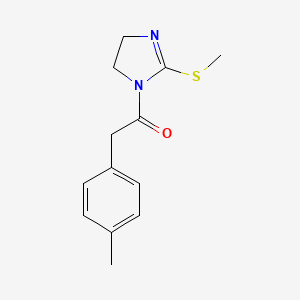

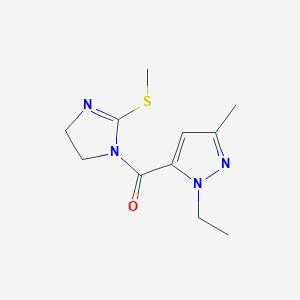
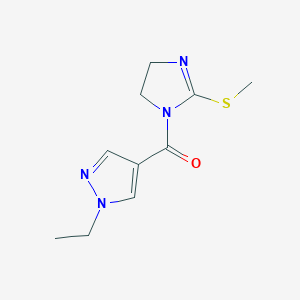
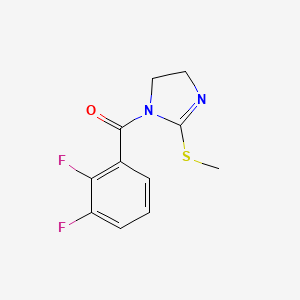
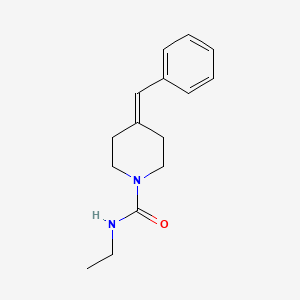

![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
